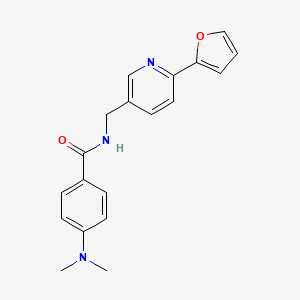

1-(2-羟基-2-(噻吩-2-基)乙基)-3-(2-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

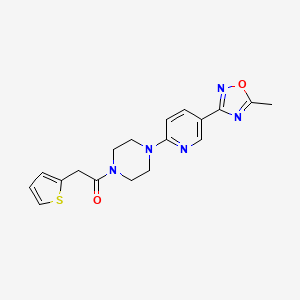

The compound "1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a urea derivative that is likely to possess biological activity due to the presence of pharmacophoric elements such as the thiophene ring and the trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and receptor modulation .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, similar compounds have been synthesized by optimizing the spacer length between pharmacophoric moieties and by introducing various substituents to enhance biological activity. For instance, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were synthesized to optimize interactions with enzyme binding sites . Additionally, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involved the introduction of a thioether linker and an arylurea moiety in specific positions to achieve potent VEGFR-2 tyrosine kinase inhibition .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their interaction with biological targets. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, which provides insights into the conformation and potential interactions of the molecule with its target . The spatial arrangement of substituents and the overall geometry of the molecule can significantly influence its biological activity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the urea moiety itself is relatively low, but the presence of other reactive groups, such as the thiophene ring or the trifluoromethyl group, can lead to interactions with biological macromolecules or undergo metabolic transformations within the body. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the biochemical evaluation of similar molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the introduction of hydrophilic groups in 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was aimed at improving aqueous solubility and pharmacokinetic properties . These properties are essential for the compound's ability to reach its target in the body and exert its therapeutic effect.

科学研究应用

乙酰胆碱酯酶抑制剂

研究探索了柔性脲衍生物的设计和合成,包括那些与指定化合物在结构上相关的衍生物,作为乙酰胆碱酯酶的潜在抑制剂,乙酰胆碱酯酶是阿尔茨海默病等神经退行性疾病病理学中的关键酶。研究旨在优化间隔长度和构象柔性以增强抑制活性,表明某些结构修饰可以导致具有有效抗乙酰胆碱酯酶活性的化合物 (Vidaluc 等人,1995)。

有机合成技术

另一个研究重点是涉及脲衍生物的合成技术。例如,某些试剂促进的 Lossen 重排用于从羧酸合成异羟肟酸和脲,突出了有机化学中的方法学进步。这种方法允许将羧酸有效且无外消旋地转化为脲,展示了一种多功能且环保的合成路线 (Thalluri 等人,2014)。

水凝胶形成

还进行了低分子量水凝胶剂的研究,表明某些脲衍生物可以在酸性条件下形成水凝胶。这些凝胶的物理性质,例如形态和流变性,可以通过存在的阴离子的特性进行调整,在药物输送系统和组织工程中提供潜在的应用 (Lloyd & Steed,2011)。

神经肽 Y5 受体拮抗剂

在治疗研究领域,三取代苯基脲衍生物已被研究为神经肽 Y5 受体的拮抗剂,神经肽 Y5 受体参与调节食物摄入和能量稳态。优化这些化合物对受体的体外效力表明它们作为肥胖和相关代谢紊乱的治疗剂的潜力 (Fotsch 等人,2001)。

生物成像应用

基于脲衍生物的新型荧光传感器已被开发用于选择性和灵敏地检测 Al3+ 离子。该传感器在 Al3+ 存在下表现出“开启”荧光响应,表明其在生物成像应用和监测生物系统中铝水平方面的潜力 (Wang 等人,2017)。

属性

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)9-4-1-2-5-10(9)19-13(21)18-8-11(20)12-6-3-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIMQOIVDNOODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)